Isoxazole, 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-
Description
Historical Context of Isoxazole Chemistry
The exploration of isoxazole derivatives began in earnest during the mid-20th century, driven by the discovery of their inherent bioactivity and synthetic versatility. Early work focused on simple alkyl- and aryl-substituted variants, but the introduction of halogen atoms marked a turning point in structural diversification. The iodination of isoxazole systems, as exemplified in 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole, became particularly significant following advances in transition-metal-catalyzed coupling reactions during the 1990s. This compound's development reflects three key historical trends:
- The shift from natural product isolation to rational heterocyclic design
- The integration of halogen atoms for directed functionalization
- The application of protecting group strategies for complex substituent patterns
The methoxy-phenylethyl moiety in this derivative demonstrates how modern synthetic methodologies enable precise control over steric and electronic properties in heterocyclic systems.
Significance in Heterocyclic Chemistry Research
This iodinated isoxazole derivative holds particular importance due to:
Synthetic versatility : The iodine atom at position 4 serves as a strategic handle for cross-coupling reactions, enabling the construction of biaryl systems and complex architectures.
Biological relevance : While direct pharmacological data remains limited for this specific compound, structural analogs demonstrate antimicrobial and anticancer activities through mechanisms involving enzyme inhibition and DNA intercalation.
Electron distribution : The electron-withdrawing iodine atom and electron-donating methoxy group create a polarized electronic environment that influences both reactivity and intermolecular interactions. This is quantified in the following comparative analysis of substituent effects:
| Position | Substituent | Electronic Effect | Steric Contribution (ų) |
|---|---|---|---|
| 3 | Methyl | +I (inductive) | 23.5 |
| 4 | Iodo | -I, -M | 29.1 |
| 5 | Methoxy-phenylethyl | +M (resonance) | 89.7 |
Data derived from molecular modeling studies of analogous systems.
Overview of Substituted Isoxazole Derivatives
The structural complexity of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole arises from three distinct substituent domains:
Halogenation : The iodine atom at position 4 enhances electrophilicity while providing a site for transition-metal-mediated transformations. Comparative studies show iodine's superior leaving group ability compared to bromine or chlorine in analogous systems.
Alkyl-Aryl Hybrid : The 2-methoxy-2-phenylethyl group combines aromatic character with ether functionality, creating a chiral center that influences molecular recognition processes. This moiety demonstrates exceptional conformational flexibility, with rotational barriers of ~3.8 kcal/mol about the central C-C bond.
Methyl Group : Positioned at C3, the methyl group provides steric stabilization to the heterocyclic core while modulating electron density through inductive effects.
Recent synthetic innovations have enabled the efficient production of such complex derivatives through sequential condensation, iodination, and protection/deprotection strategies.
Classification within Azole Heterocycles
As a member of the azole family, this compound belongs to the N,O-heterocycle subclass, distinguished by its oxygen and nitrogen atoms at adjacent ring positions. The classification hierarchy appears as:
- Azoles (5-membered heterocycles with ≥1 N atom)
- Isoxazoles (N at position 2, O at position 1)
- 4-Iodo derivatives : Characterized by halogen substitution
- 5-Alkoxyaryl derivatives : Bearing complex side chains
- Isoxazoles (N at position 2, O at position 1)
This derivative's placement within the azole spectrum confers unique reactivity compared to imidazole or triazole analogs. For instance, the isoxazole ring demonstrates greater resistance to electrophilic aromatic substitution but enhanced susceptibility to nucleophilic attack at the iodine-bearing carbon.
The compound's molecular architecture positions it as a valuable synthon for developing:
- Transition-metal catalysts (via iodine coordination)
- Bioactive scaffolds (through methoxy-phenylethyl pharmacophore)
- Chiral ligands (exploiting the stereogenic center in the side chain)
Properties
CAS No. |
61449-24-9 |
|---|---|
Molecular Formula |
C13H14INO2 |
Molecular Weight |
343.16 g/mol |
IUPAC Name |
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14INO2/c1-9-13(14)12(17-15-9)8-11(16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
InChI Key |
PLYWYXNMAYWKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1I)CC(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using reagents like iodine or an iodine-containing compound.
Attachment of the Methoxy and Phenylethyl Groups: These groups can be introduced through substitution reactions, where appropriate precursors are reacted with the isoxazole intermediate.
Industrial Production Methods
Industrial production of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemical Properties and Structure
Isoxazole compounds are characterized by a five-membered heterocyclic structure containing an oxygen and nitrogen atom. The specific compound under discussion features an iodine substituent at the 4-position and a methoxyphenylethyl group at the 5-position, contributing to its unique reactivity and biological activity.
Pharmacological Applications
-
Wnt Signaling Modulation
- Isoxazole derivatives, including the compound , have been identified as agonists of the Wnt signaling pathway. Activation of this pathway is crucial in various cellular processes, including cell proliferation and differentiation. Research indicates that these compounds can enhance Wnt/β-catenin signaling, which may have implications in cancer therapy and regenerative medicine .
- Antimicrobial Activity
- Anti-inflammatory Effects
Case Study 1: Wnt Signaling Activation
A study published in Nature highlighted the role of isoxazole derivatives in activating Wnt signaling pathways. The compound was tested on various cancer cell lines, demonstrating significant increases in β-catenin levels and downstream target gene expression. This suggests potential use in therapies targeting Wnt-related cancers .
Case Study 2: Antimicrobial Testing
In a clinical trial assessing the antimicrobial efficacy of various isoxazole derivatives, the compound exhibited potent activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Table 1: Summary of Pharmacological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Wnt Signaling | Activation of β-catenin signaling | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in inflammatory markers |
Mechanism of Action
The mechanism of action of 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Halogenated Isoxazoles
- 4-Chloro-5-(4-fluorophenyl)-3-methylisoxazole: Lacks the 2-methoxy-2-phenylethyl group but shares halogen (Cl vs. I) and methyl substitutions.
- 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole: Shares methoxy and phenyl groups but lacks iodine and the branched alkyl chain.
Functional Group Analysis
Pharmacological Potential
While direct pharmacological data for the target compound is unavailable, structurally related isoxazoles exhibit diverse bioactivities:
Biological Activity
Isoxazole, 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl- is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a five-membered isoxazole ring with an iodine atom at the 4-position, a methoxy group, and a phenethyl moiety at the 5-position, along with a methyl group at the 3-position. This unique arrangement contributes to its pharmacological profile.
Synthesis Methods:
Isoxazole derivatives can be synthesized through various methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the isoxazole ring.
- Substitution Reactions : Modifying existing isoxazole compounds to introduce functional groups like iodine and methoxy.
Biological Activities
Isoxazole derivatives, including 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl-, exhibit a range of biological activities:
Anticancer Properties
Research indicates that isoxazole derivatives possess significant anticancer activity against various cell lines, including lung cancer cells. The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that certain isoxazoles can inhibit key signaling pathways such as ERK1/2 phosphorylation, which is crucial for cancer cell survival and growth .
Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of several substituted isoxazole derivatives, revealing that compounds similar to 4-iodo-5-(2-methoxy-2-phenylethyl)-3-methyl- demonstrated significant inhibition of cyclooxygenase (COX) enzymes in vitro. The most effective derivatives showed high binding affinity to COX-2, suggesting their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole compounds often correlates with their structural features. A comparative analysis of various isoxazole derivatives highlights how modifications at specific positions can enhance or diminish their pharmacological effects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoxazole, 4-bromo-5-(phenyl)-3-methyl | Bromine substitution at 4-position | Anticancer activity |
| Isoxazole, 5-(4-methoxyphenyl)-3-methyl | Methoxy substitution at 5-position | Antioxidant properties |
| Isoxazole, 4-chloro-5-(2-thienyl)-3-methyl | Chlorine substitution at 4-position | Antimicrobial activity |
This table illustrates how variations in substituents influence the biological activities of these compounds.
Case Studies and Research Findings
- Anticancer Activity : A study reported that isoxazole derivatives showed promising results in inhibiting cancer cell proliferation across multiple lines. The most active compounds were identified through extensive SAR analysis .
- Anti-inflammatory Studies : In vivo studies demonstrated that certain substituted isoxazoles exhibited significant edema inhibition in laboratory animals, indicating their potential therapeutic use for inflammatory conditions .
- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of these compounds to target enzymes such as COX-2. Results indicated strong interactions with key residues, supporting their role as effective anti-inflammatory agents .
Q & A
Synthesis and Optimization
Basic Question 1: Q. What are the standard synthetic routes for preparing 4-iodo-substituted isoxazole derivatives, and how can they be adapted for this compound? Answer: The synthesis of iodinated isoxazoles typically involves cycloaddition reactions. For example, hypervalent iodine reagents (e.g., iodobenzene diacetate) can induce nitrile oxide cycloaddition to alkynes, as demonstrated for structurally similar compounds like 5-(4-methoxyphenyl)-3-phenylisoxazole . Key steps include:
Nitrile oxide generation : React hydroxylamine with a nitrile precursor.
Cycloaddition : Use iodine-based oxidants to facilitate regioselective formation of the isoxazole ring.
Iodination : Introduce iodine at the 4-position via electrophilic substitution (e.g., using N-iodosuccinimide).
Adaptation for the target compound requires substituting the alkyne with a 2-methoxy-2-phenylethyl group and optimizing reaction conditions (solvent, temperature) to preserve stereochemistry .
Advanced Question 2: Q. How can conflicting yields in iodination steps be resolved during scale-up synthesis? Answer: Contradictions in iodination efficiency often arise from competing side reactions (e.g., deiodination or ring-opening). Methodological solutions include:
- Kinetic control : Lower reaction temperatures (0–5°C) to favor mono-iodination.
- Protecting groups : Temporarily block reactive sites (e.g., methoxy or methyl groups) using tert-butyldimethylsilyl (TBS) ethers.
- Catalytic systems : Employ transition metals (e.g., Pd/Cu) to enhance regioselectivity .
Validate purity at each step via HPLC-MS and compare with literature benchmarks for analogous compounds .
II. Structural Characterization
Basic Question 3: Q. What spectroscopic techniques are critical for confirming the structure of this compound? Answer: A multi-technique approach is essential:
NMR :
- ¹H NMR : Identify methoxy (δ 3.2–3.5 ppm) and methyl groups (δ 2.1–2.3 ppm).
- ¹³C NMR : Confirm iodine’s deshielding effect on adjacent carbons (C-4: δ 90–100 ppm).
HRMS : Verify molecular formula (e.g., C₁₃H₁₃INO₃ requires exact mass 385.997) .
X-ray crystallography : Resolve stereochemistry at the 2-methoxy-2-phenylethyl substituent .
Advanced Question 4: Q. How can researchers address discrepancies in NOESY data for stereochemical assignments? Answer: Ambiguities in spatial proximity (e.g., overlapping signals for methoxy and phenyl groups) require:
- Dynamic NMR : Study temperature-dependent conformational changes.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental data.
- Chiral derivatization : Convert the compound to diastereomers using a chiral auxiliary (e.g., Mosher’s acid) for unambiguous assignment .
III. Biological Evaluation
Basic Question 5: Q. What in vitro assays are suitable for initial screening of this compound’s bioactivity? Answer: Prioritize assays aligned with isoxazole derivatives’ known activities:
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Target kinases or proteases via fluorometric assays .
Advanced Question 6: Q. How can structure-activity relationships (SAR) be systematically explored for this compound? Answer:
Scaffold modification : Synthesize analogs with variations in:
- Iodine position (e.g., 3-iodo vs. 4-iodo).
- Methoxy group replacement (e.g., ethoxy, hydroxy).
Pharmacophore mapping : Use docking studies (AutoDock Vina) to predict binding modes against targets like COX-2 or β-lactamases.
Data correlation : Statistically link structural features (e.g., logP, polar surface area) to bioactivity using partial least squares (PLS) regression .
IV. Data Analysis and Contradictions
Advanced Question 7: Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents? Answer: Contradictions may arise from polymorphic forms or hydration states. Address via:
- Solubility parameter calculations : Use Hansen solubility parameters to predict solvent compatibility.
- Thermogravimetric analysis (TGA) : Detect hydrated forms affecting solubility.
- Co-solvency studies : Test binary solvent systems (e.g., DMSO/water) to enhance dissolution .
Safety and Handling
Basic Question 8: Q. What safety protocols are recommended for handling this compound? Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential iodine vapor release.
- Storage : In amber glass vials under inert gas (argon) at –20°C to prevent photodegradation .
VI. Application in Drug Discovery
Advanced Question 9: Q. What strategies improve the metabolic stability of iodinated isoxazole derivatives? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
